An In-depth Technical Guide to HO-PEG16-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to HO-PEG16-OH for Researchers and Drug Development Professionals
Introduction
HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker characterized by a defined chain length of 16 ethylene glycol units, flanked by hydroxyl groups at both termini. Unlike traditional polydisperse PEG polymers, its monodisperse nature ensures batch-to-batch consistency and a precise molecular weight, which are critical for the development of well-defined bioconjugates and therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of HO-PEG16-OH in research and drug development.
Physicochemical Properties
The well-defined structure of HO-PEG16-OH leads to consistent physical and chemical characteristics. These properties are summarized in the table below. It is important to note that there is a discrepancy in the CAS number cited by various suppliers, with 4669-05-0 and 6812-36-8 being the most common. Researchers should verify the CAS number with their specific supplier. A third CAS number, 25322-68-3, is a general identifier for polyethylene glycol polymers and may be used less specifically.
| Property | Value | Source(s) |
| CAS Number | 4669-05-0 or 6812-36-8 | [1][2][3][4][5] |
| Molecular Weight | 722.86 g/mol | |
| Molecular Formula | C32H66O17 | |
| Appearance | Colorless liquid or white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C for long-term stability |
Key Applications
The terminal hydroxyl groups of HO-PEG16-OH can be functionalized to create a variety of reactive derivatives, making it a versatile linker for several applications in drug delivery and bioconjugation.
PROTAC Linker
HO-PEG16-OH is frequently used as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and target degradation.
PEGylation of Biologics and Nanoparticles
PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating HO-PEG16-OH to proteins, peptides, or nanoparticles, researchers can:
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Increase hydrodynamic size , reducing renal clearance and extending circulation half-life.
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Enhance solubility and stability .
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Mask epitopes , reducing immunogenicity and proteolytic degradation.
Experimental Protocols
The following are representative protocols for the activation of HO-PEG16-OH and its subsequent conjugation. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Activation of HO-PEG16-OH by Tosylation
This protocol describes the mono-activation of one hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
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HO-PEG16-OH
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Tosyl chloride (TsCl)
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Anhydrous dichloromethane (DCM)
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Anhydrous pyridine or triethylamine (TEA)
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Argon or nitrogen gas
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Stir plate and stir bar
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Round bottom flask
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Silica gel for column chromatography
Procedure:
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Dissolve HO-PEG16-OH (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to 0°C using an ice bath.
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Add anhydrous pyridine or TEA (1.1 equivalents) to the solution.
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Slowly add a solution of tosyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench it by adding a small amount of water.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting mono-tosylated PEG (TsO-PEG16-OH) by silica gel column chromatography.
Protocol 2: Protein PEGylation with Activated PEG
This protocol outlines the conjugation of a mono-activated PEG derivative (e.g., NHS-ester-PEG16-OH) to the primary amines (lysine residues and the N-terminus) of a protein.
Materials:
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Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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NHS-ester activated HO-PEG16-OH (e.g., from a commercial source or synthesized from carboxylated PEG)
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Reaction buffer (e.g., PBS, pH 7.4-8.0)
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Quenching solution (e.g., 1M Tris-HCl, pH 8.5)
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Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification
Procedure:
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Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
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Dissolve the NHS-ester activated HO-PEG16-OH in a small amount of anhydrous DMSO before adding it to the protein solution. Add the activated PEG to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess over the protein).
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Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle stirring.
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Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
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Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
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Analyze the resulting PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and to assess the degree of PEGylation.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where HO-PEG16-OH can serve as the linker.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Protein PEGylation
This diagram outlines a typical workflow for the PEGylation of a protein using an activated HO-PEG16-OH derivative.
